![molecular formula C9H21NO4S B15160068 4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid CAS No. 819849-82-6](/img/structure/B15160068.png)
4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is a chemical compound with a unique structure that includes both a hydroxyl group and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid typically involves the reaction of a suitable amine with a sulfonic acid derivative. One common method is the reaction of 1-hydroxypentan-2-amine with butane-2-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler amine.
Wissenschaftliche Forschungsanwendungen
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a component in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxybutane-1-sulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- Toluene-4-sulfonic acid
Uniqueness
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
819849-82-6 |
|---|---|
Molekularformel |
C9H21NO4S |
Molekulargewicht |
239.33 g/mol |
IUPAC-Name |
4-(1-hydroxypentan-2-ylamino)butane-2-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-3-4-9(7-11)10-6-5-8(2)15(12,13)14/h8-11H,3-7H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
DHPWUASIQYOICI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CO)NCCC(C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


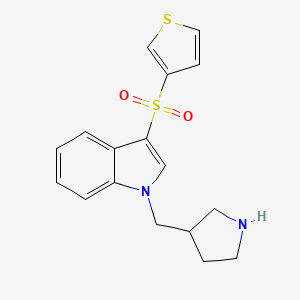
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
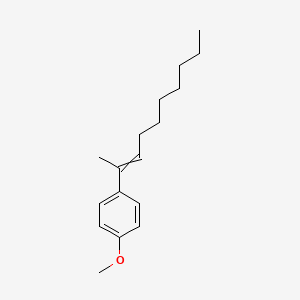
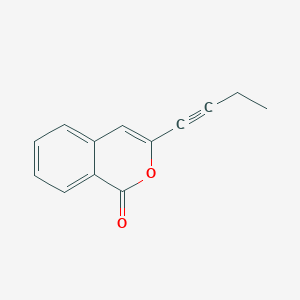
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
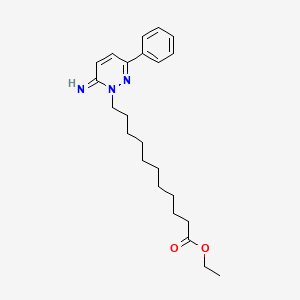
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
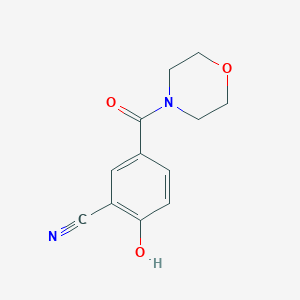
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)

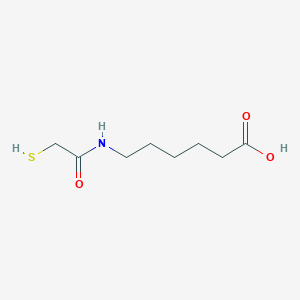
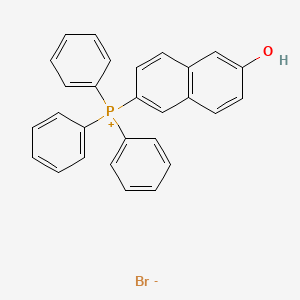
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
